molecular formula C12H11BrN2O B5877708 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5877708
M. Wt: 279.13 g/mol
InChI Key: YPYDDCIKDMUBPG-UHFFFAOYSA-N
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Description

1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a pyrazole derivative that has a molecular weight of 297.23 g/mol and a chemical formula of C14H12BrN2O. This compound is synthesized through a multi-step process, and its synthesis method will be discussed in detail later in BBP has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for research in the fields of medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for research in the fields of medicine, biology, and chemistry. 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit antitumor activity, which makes it a potential candidate for cancer research.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. Additionally, 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for research in the fields of medicine, biology, and chemistry. However, one limitation of 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research involving 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole. One potential direction is to further investigate its anti-inflammatory and analgesic properties, with the goal of developing new treatments for inflammatory diseases. Additionally, further research could be done to investigate its antitumor activity, with the goal of developing new cancer treatments. Another potential direction is to study the mechanism of action of 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole in more detail, with the goal of developing new drugs that target the same pathways. Overall, 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is a promising compound that has the potential to lead to significant advances in various fields of research.

Synthesis Methods

The synthesis of 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole involves a multi-step process that begins with the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzoyl hydrazide. This intermediate is then reacted with 2,4-pentanedione in the presence of acetic acid to form the final product, 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole. The yield of this reaction is typically around 60-70%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for research in the fields of medicine, biology, and chemistry. 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, 1-(3-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit antitumor activity, which makes it a potential candidate for cancer research.

properties

IUPAC Name

(3-bromophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-6-9(2)15(14-8)12(16)10-4-3-5-11(13)7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYDDCIKDMUBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

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